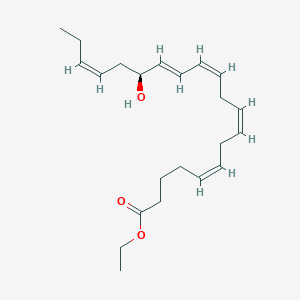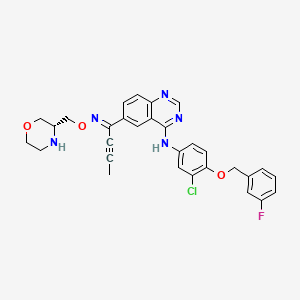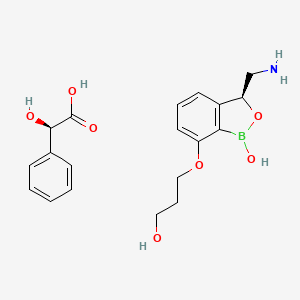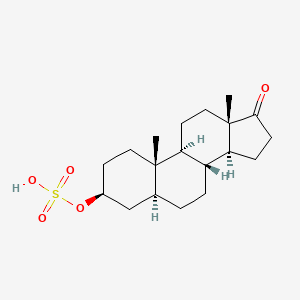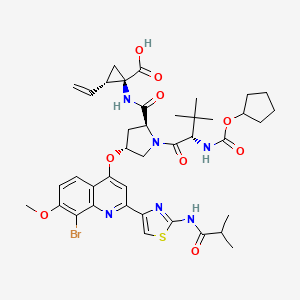
Faldaprevir
Descripción general
Descripción
Faldaprevir is an experimental drug that was being developed for the treatment of Hepatitis C (HCV). It reached Phase III clinical trials in 2011 but was abandoned by Boehringer-Ingelheim in 2014 due to the availability of better HCV treatments . It is a potent inhibitor of the NS3 enzyme, which is essential for the replication of HCV .
Synthesis Analysis
A large-scale synthesis of Faldaprevir revealed precipitation of an unknown insoluble solid from methanol solutions of the drug substance. The unknown impurity was determined to be a polymer of Faldaprevir . The polymerization was found to occur at the vinyl cyclopropane via a likely free radical initiation mechanism .Molecular Structure Analysis
Faldaprevir has a complex molecular structure with 5 stereocenters and a molecular weight of 869.83 Da . The structure of the polymeric backbone of Faldaprevir was elucidated using solid-state NMR cross-polarization/magic angle spinning (CP/MAS), cross polarization-polarization inversion, and heteronuclear correlation (HETCOR) experiments .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Faldaprevir include the precipitation of an unknown insoluble solid from methanol solutions of the drug substance . The unknown impurity was determined to be a polymer of Faldaprevir .Physical And Chemical Properties Analysis
Faldaprevir has a molecular formula of C40H49BrN6O9S and a molecular weight of 869.82 . It is a small molecule and was investigated for the treatment of Chronic Hepatitis C .Aplicaciones Científicas De Investigación
Treatment of Hepatitis C
Faldaprevir is used in the treatment of chronic hepatitis C virus (HCV) genotype 1 infection . It is one of the new generation of HCV NS3/4A protease inhibitors . The treatment involves combinations of direct-acting antivirals .
Combination with Pegylated Interferon and Ribavirin
Faldaprevir can be used in combination with pegylated interferon and ribavirin . This combination provides high sustained virological response rates for HCV genotype 1 infection .
Interferon-Free Treatment
Faldaprevir can also be used in an interferon-free treatment . This involves the combination of faldaprevir with deleobuvir plus ribavirin . This combination also provides high sustained virological response rates for HCV genotype 1 infection .
Treatment of Patients with Hepatic Impairment
Faldaprevir can be used to treat patients with HCV genotype-1b and moderate or mild hepatic impairment . This involves the combination of faldaprevir with deleobuvir (non-nucleoside HCV NS5-RNA-polymerase inhibitor) and ribavirin .
Treatment of Patients with Cirrhosis
Faldaprevir can be used in the treatment of patients with cirrhosis . This involves the combination of faldaprevir with deleobuvir and ribavirin .
Reduction of Treatment Duration
The treatment duration of faldaprevir plus twice-daily deleobuvir and ribavirin can be reduced to 16 weeks . This is effective in treatment-naïve patients with HCV GT-1b infection .
Safety And Hazards
Propiedades
IUPAC Name |
(1R,2S)-1-[[(2S,4R)-4-[8-bromo-7-methoxy-2-[2-(2-methylpropanoylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-1-[(2S)-2-(cyclopentyloxycarbonylamino)-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-2-ethenylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H49BrN6O9S/c1-8-21-17-40(21,36(51)52)46-34(49)27-15-23(18-47(27)35(50)32(39(4,5)6)44-38(53)56-22-11-9-10-12-22)55-29-16-25(26-19-57-37(43-26)45-33(48)20(2)3)42-31-24(29)13-14-28(54-7)30(31)41/h8,13-14,16,19-23,27,32H,1,9-12,15,17-18H2,2-7H3,(H,44,53)(H,46,49)(H,51,52)(H,43,45,48)/t21-,23-,27+,32-,40-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGDPTDZOVKFDU-XUHJSTDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3Br)OC)C(=C2)OC4CC(N(C4)C(=O)C(C(C)(C)C)NC(=O)OC5CCCC5)C(=O)NC6(CC6C=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3Br)OC)C(=C2)O[C@@H]4C[C@H](N(C4)C(=O)[C@H](C(C)(C)C)NC(=O)OC5CCCC5)C(=O)N[C@@]6(C[C@H]6C=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H49BrN6O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
869.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Faldaprevir | |
CAS RN |
801283-95-4 | |
| Record name | Faldaprevir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=801283-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Faldaprevir [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0801283954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Faldaprevir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11808 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FALDAPREVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/958X4J301A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the mechanism of action of Faldaprevir?
A1: Faldaprevir is a potent, selective, peptide-mimetic inhibitor of the HCV NS3/4A protease. [] It specifically binds to the active site of the protease, preventing viral replication. [] This inhibition disrupts the viral life cycle and reduces viral load in infected individuals. [, ]
Q2: What are the key amino acid residues involved in Faldaprevir binding to HCV NS3/4A protease?
A2: Faldaprevir interacts with the active pocket of HCV NS3/4A protease, specifically at residues V130-S137, F152-D168, D77-D79, and V55. []
Q3: What is the molecular weight of Faldaprevir?
A3: While the provided research papers do not explicitly state the molecular weight of Faldaprevir, they describe its chemical structure as a peptide-mimetic compound. Further research into publicly available chemical databases would be needed to determine the exact molecular weight.
Q4: Is spectroscopic data available for Faldaprevir?
A4: The provided research articles do not provide detailed spectroscopic data for Faldaprevir.
Q5: How stable is Faldaprevir under different storage conditions?
A5: The provided research does not elaborate on the specific stability of Faldaprevir under different storage conditions.
Q6: Does Faldaprevir possess catalytic properties?
A6: Faldaprevir acts as an enzyme inhibitor, specifically targeting the HCV NS3/4A protease. It does not exhibit catalytic properties itself.
Q7: Have any molecular dynamics simulations been performed on Faldaprevir and its interactions with HCV NS3/4A protease?
A7: Yes, a 20.4 ns molecular dynamics simulation was conducted on a Faldaprevir analogue in complex with HCV NS3/4A protease to investigate their molecular recognition mechanism. []
Q8: How do mutations in HCV NS3/4A protease affect Faldaprevir's binding affinity?
A8: Mutations at specific sites within the HCV NS3/4A protease, such as R155K, D168E/V, and V170T, have been shown to influence the binding affinity of Faldaprevir and contribute to drug resistance. [, , ]
Q9: What formulation strategies have been explored to enhance Faldaprevir's bioavailability?
A9: While the provided research does not delve into specific formulation strategies for Faldaprevir, it highlights the compound's pharmacokinetic properties being suitable for once-daily dosing. [, , ]
Q10: Is information regarding Faldaprevir's environmental impact and degradation available?
A10: The provided research focuses primarily on Faldaprevir's therapeutic applications and does not discuss its environmental impact or degradation pathways.
Q11: What is the primary route of Faldaprevir elimination?
A11: Faldaprevir is primarily excreted in feces with minimal urinary excretion. [] The majority of the administered dose is recovered in the feces, with a minimal amount found in urine. []
Q12: How does renal impairment affect Faldaprevir exposure?
A12: Moderate or severe renal impairment can lead to a modest increase in Faldaprevir exposure, potentially due to reduced activity of the liver uptake transporter OATP1B1. []
Q13: Does Faldaprevir affect the pharmacokinetics of other drugs?
A13: Yes, Faldaprevir is known to inhibit cytochrome P450 (CYP) enzymes, specifically CYP2B6, CYP2C9, and CYP3A, which can affect the metabolism and clearance of co-administered drugs. [] It also inhibits transporters like P-glycoprotein, further influencing drug interactions. [, , ]
Q14: What in vitro and in vivo models have been used to evaluate the efficacy of Faldaprevir?
A14: Faldaprevir's efficacy has been evaluated in various in vitro systems, including human and rat hepatocytes, and in vivo models using rats. [, , ] Additionally, multiple clinical trials (Phase 1b, Phase 2, and Phase 3) have been conducted to assess its efficacy in HCV-infected patients. [, , , , , , , , , , , , , , , ]
Q15: What are the primary mechanisms of resistance to Faldaprevir?
A15: The emergence of resistance-associated variants (RAVs) in the HCV NS3/4A protease is a significant challenge to Faldaprevir's long-term efficacy. The most common RAVs are R155K in genotype 1a and D168V in genotype 1b. [, , ]
Q16: Does cross-resistance exist between Faldaprevir and other HCV protease inhibitors?
A16: While the provided research focuses mainly on Faldaprevir resistance, it acknowledges the potential for cross-resistance with other HCV protease inhibitors due to shared resistance mechanisms. Further research is needed to fully elucidate the extent of cross-resistance.
Q17: What are the most common adverse events associated with Faldaprevir treatment?
A17: Clinical trials have shown that the most common adverse events associated with Faldaprevir are generally mild to moderate and include gastrointestinal issues like nausea, diarrhea, and constipation. [] Other reported side effects include jaundice due to unconjugated hyperbilirubinemia, rash, and photosensitivity. [, , , ]
Q18: Are there any known biomarkers to predict the efficacy of Faldaprevir treatment?
A19: The IL28B genotype has been identified as a predictor of response to Faldaprevir-based therapy. [, ] Patients with the IL28B CC genotype tend to have higher sustained virologic response rates.
Q19: What analytical techniques have been employed to study Faldaprevir's metabolism and pharmacokinetic properties?
A20: Several analytical methods have been used to study Faldaprevir, including radiochromatography, liquid chromatography-tandem mass spectrometry, and quantitative whole-body autoradiography (QWBA). [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




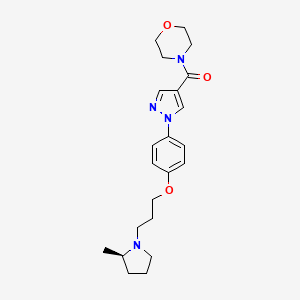
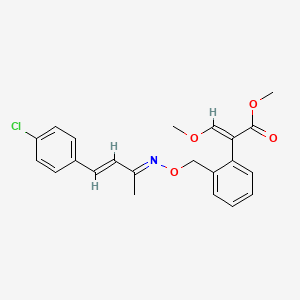


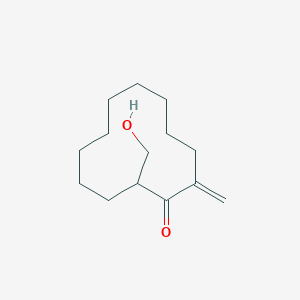
![7-[3-(Benzhydryloxyiminomethyl)-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid](/img/structure/B607334.png)
![N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B607335.png)
